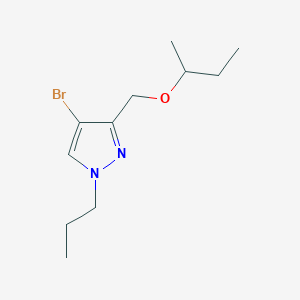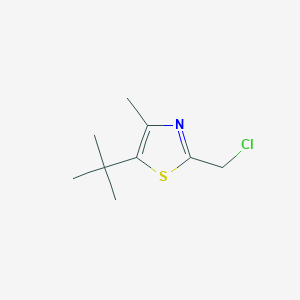
5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and a methyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with tert-butyl and chloromethyl reagents under controlled conditions. One common method involves the chloromethylation of 5-tert-butyl-4-methyl-1,3-thiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles or tetrahydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dihydrothiazoles or tetrahydrothiazoles.
Scientific Research Applications
Chemistry: 5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole is used as an intermediate in the synthesis of more complex thiazole derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, altering signal transduction pathways.
DNA: The chloromethyl group can alkylate DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
- 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
- 5-Tert-butyl-2-(chloromethyl)-1,3-dimethylbenzene
- 5-Tert-butyl-2-(chloromethyl)oxazole
Comparison: 5-Tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole is unique due to the presence of both a thiazole ring and a chloromethyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, the presence of sulfur in the thiazole ring can influence the compound’s electronic properties and reactivity, making it different from benzoxazole or oxazole derivatives.
Properties
IUPAC Name |
5-tert-butyl-2-(chloromethyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNS/c1-6-8(9(2,3)4)12-7(5-10)11-6/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCFLDXZFATPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2569795.png)
![METHYL 4-({[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE](/img/structure/B2569798.png)
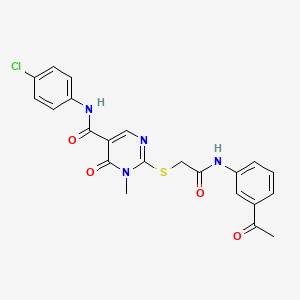
![(8-Tert-butyl-1-oxa-4-azaspiro[4.5]decane-3,3-diyl)dimethanol](/img/structure/B2569802.png)
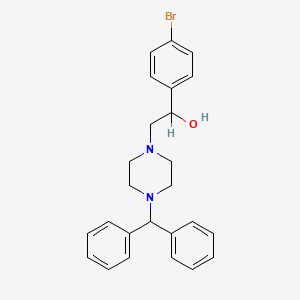
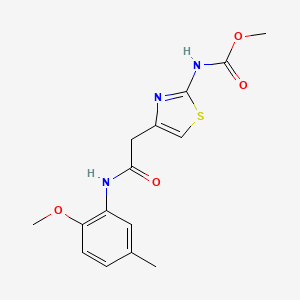
![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(trifluoromethyl)piperidine](/img/structure/B2569807.png)

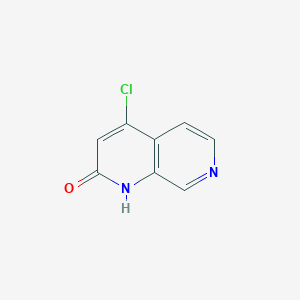
![tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate](/img/structure/B2569812.png)
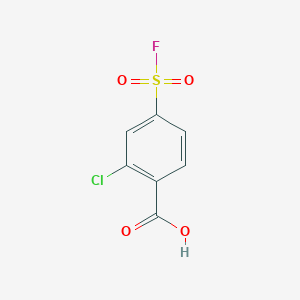
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2569815.png)
![5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-sulfonamide](/img/structure/B2569816.png)
